



C18:1 Cyclic Lysophosphatidic Acid: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	C18:1 Cyclic LPA	
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This guide provides an in-depth overview of the structure, chemical properties, and biological activities of C18:1 cyclic lysophosphatidic acid (C18:1 cLPA). It includes detailed experimental protocols and data presented for clarity and comparative analysis, alongside visualizations of key signaling pathways.

Core Concepts: Structure and Chemical Properties

C18:1 cyclic lysophosphatidic acid is a naturally occurring bioactive phospholipid, an analog of the more widely studied lysophosphatidic acid (LPA).[1] Its structure is characterized by a glycerol backbone, an oleoyl (C18:1) fatty acid at the sn-1 position, and a distinctive cyclic phosphate group spanning the sn-2 and sn-3 positions.[1] This cyclic phosphate moiety is crucial for its unique biological activities, which often contrast with those of LPA.[1][2]

The presence of the oleoyl chain, an 18-carbon chain with a single cis double bond, contributes to the molecule's fluidity and influences its interaction with cellular membranes and protein targets.

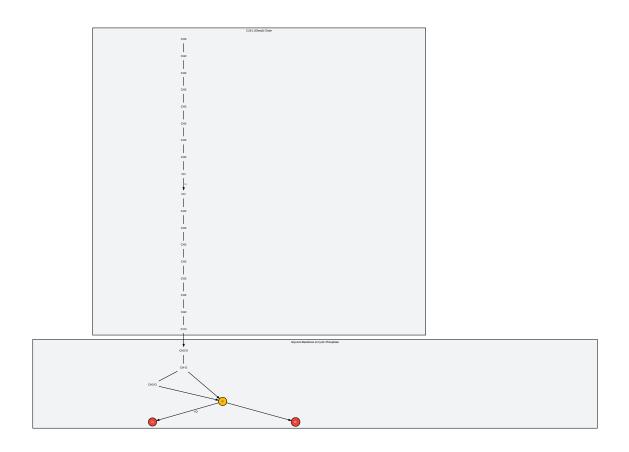
Chemical Structure

Systematic Name: 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic phosphate

Molecular Formula: C21H39O6P



Structure:



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Caption: Chemical structure of C18:1 cyclic LPA.

Physicochemical Properties

Quantitative data on the physicochemical properties of C18:1 cLPA are summarized in the table below. Data for the closely related 1-oleoyl-LPA (C18:1 LPA) are included for comparison where direct data for the cyclic form is unavailable.



Property	C18:1 Cyclic LPA	1-Oleoyl-LPA (for comparison)
Molecular Weight	421.55 g/mol [1]	436.5 g/mol
CAS Number	799268-69-2[1]	22556-62-3[3]
Appearance	White to off-white powder	Crystalline solid[4]
Melting Point	Data not available	Data not available
Solubility		
Chloroform	Soluble	Soluble at all concentrations[5]
Chloroform:Methanol:Acetic Acid (95:5:5)	Data not available	Clear solution at 10 mg/mL[3]
DMSO	Data not available	Limited solubility, ~0.05 mg/mL[4][5]
Ethanol	Data not available	Limited solubility, ~0.05 mg/mL[4][5]
Ethanol:Water (1:1, v/v)	Data not available	Completely soluble with heating/sonication[5]
PBS (pH 7.2)	Data not available	~8.3 mg/mL[4], 0.3 mM (0.14 mg/mL) with 0.1% BSA[5]
Stability	Stable for at least 1 year at -20°C in powder form.[1] In tissue culture medium, over 75% remains intact for up to 24 hours.[6]	Aqueous solutions are stable for 24-48 hours at 4°C.[5] Freezer storage is recommended for organic solutions.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of C18:1 cLPA.

Lipid Extraction: Modified Bligh and Dyer Method

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This protocol is suitable for the extraction of cLPA from biological samples such as cell suspensions or tissue homogenates.[7][8]

suspensions or tissue homogenates.[7][8]

Materials:

- Chloroform
- Methanol
- Deionized water
- Phosphate-buffered saline (PBS)
- Vortex mixer
- Centrifuge
- Glass tubes

Procedure:

- To a 1 mL aqueous sample (e.g., cell suspension in PBS), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
- Vortex vigorously for 15 minutes at room temperature.
- Add 1.25 mL of chloroform and vortex for 1 minute.
- Add 1.25 mL of deionized water and vortex for another minute.
- Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- For quantitative analysis, the upper aqueous phase can be re-extracted with 2 mL of chloroform to improve recovery.



- Combine the organic phases and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
- Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a common method to assess the purity of C18:1 cLPA.[9][10][11][12]

Materials:

- Silica gel TLC plates (e.g., 20x20 cm)
- TLC developing tank
- Mobile phase: Chloroform:Methanol:Ammonium Hydroxide (e.g., 65:25:4 v/v/v)
- Iodine vapor or other suitable visualization agent
- C18:1 cLPA standard

Procedure:

- Prepare the TLC tank by adding the mobile phase to a depth of about 1 cm and lining the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

 Allow the tank to equilibrate for at least 30 minutes.
- Using a pencil, lightly draw an origin line about 2 cm from the bottom of the TLC plate.
- Spot a small amount of the dissolved C18:1 cLPA sample and the standard onto the origin line.
- Place the TLC plate in the developing tank, ensuring the origin line is above the solvent level.
- Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top.
- Remove the plate from the tank and mark the solvent front with a pencil.



- · Allow the plate to air dry completely.
- Visualize the spots by placing the plate in a chamber with iodine crystals or by using an appropriate spray reagent.
- Calculate the retention factor (Rf) value for the sample and compare it to the standard.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of C18:1 cLPA in complex biological matrices.[13][14][15] [16][17]

Instrumentation:

- High-performance liquid chromatograph (HPLC)
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm particle size)
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phases:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

- Resuspend the extracted lipid sample in a suitable volume of the initial mobile phase composition.
- Inject a defined volume of the sample onto the HPLC system.
- Separate the lipids using a gradient elution, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a run time of approximately 8-10 minutes.
- The mass spectrometer should be operated in negative ion mode.



- Monitor for the specific precursor-to-product ion transition for C18:1 cLPA.
- Quantify the amount of C18:1 cLPA by comparing the peak area to a standard curve generated with known concentrations of a C18:1 cLPA standard.

Biological Activity and Signaling Pathways

C18:1 cLPA exerts a wide range of biological effects, many of which are distinct from or even opposite to those of C18:1 LPA.[1] These activities are mediated through its interaction with specific cellular targets, including LPA receptors and the enzyme autotaxin.

Interaction with LPA Receptors

C18:1 cLPA can act as a ligand for several G protein-coupled LPA receptors (LPARs), specifically LPA1-5.[6] However, it generally displays a lower affinity or potency at these receptors compared to LPA.[6] The differential signaling outcomes of cLPA versus LPA are thought to arise from biased agonism or the recruitment of different downstream signaling partners.

Receptor	G-protein Coupling	Downstream Effectors
LPA1	Gi/o, Gq/11, G12/13	PLC, PI3K, RhoA, Rac[18][19]
LPA2	Gi/o, Gq/11, G12/13	PLC, PI3K, Rac
LPA3	Gi/o, Gq/11, G12/13	PLC
LPA4	Gs, Gq/11, G12/13	Adenylyl Cyclase (cAMP↑), RhoA[20]
LPA5	Gs, Gq/11, G12/13	Adenylyl Cyclase (cAMP↑), PLC

Inhibition of Autotaxin

A key biological activity of C18:1 cLPA is its ability to inhibit autotaxin (ATX), the primary enzyme responsible for the production of LPA from lysophosphatidylcholine (LPC). By inhibiting ATX, C18:1 cLPA can effectively reduce the levels of pro-proliferative and pro-migratory LPA in



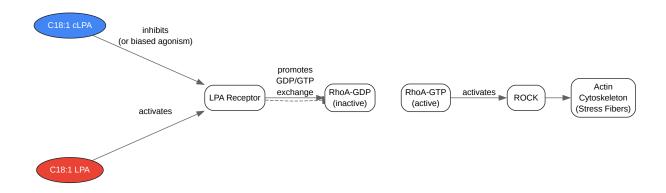
the extracellular environment. This inhibitory action is a major contributor to the anti-cancer and anti-metastatic properties of cLPA.

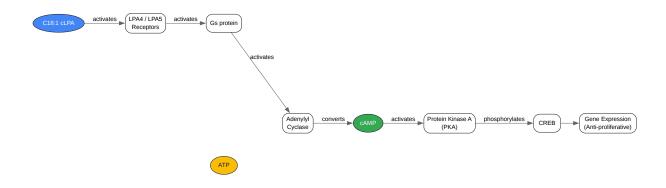
Key Signaling Pathways

The signaling pathways activated by C18:1 cLPA are complex and cell-type dependent. Two of the most well-characterized pathways are the regulation of the RhoA and cAMP signaling cascades.

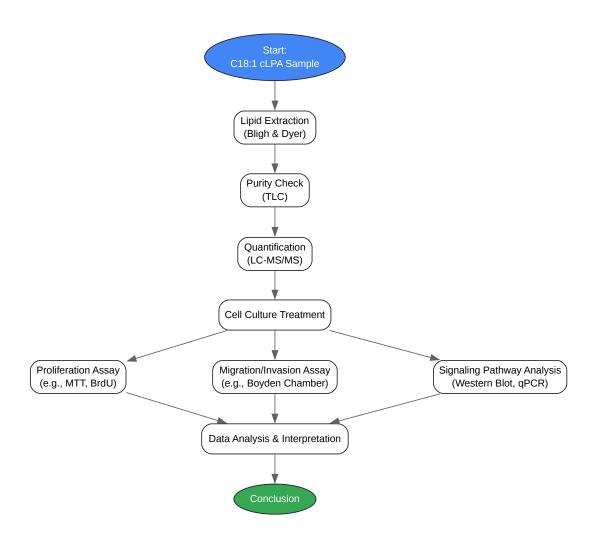
In contrast to LPA, which is a potent activator of the small GTPase RhoA, C18:1 cLPA has been shown to inhibit RhoA activation.[6] RhoA is a critical regulator of the actin cytoskeleton, and its activation is essential for cell migration and invasion. By inhibiting RhoA, C18:1 cLPA can suppress cancer cell motility and metastasis.











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References

1. avantiresearch.com [avantiresearch.com]

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- 2. [Cyclic phosphatidic acids and their analogues--unique lipid mediators] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Cyclic Phosphatidic Acid A Unique Bioactive Phospholipid PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. biochem.wustl.edu [biochem.wustl.edu]
- 9. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 10. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 11. avantiresearch.com [avantiresearch.com]
- 12. aocs.org [aocs.org]
- 13. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. LPA receptor signaling: pharmacology, physiology, and pathophysiology PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysophospholipid receptor activation of RhoA and lipid signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance -PMC [pmc.ncbi.nlm.nih.gov]
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